2,2-dimethyl-4-methylideneoxane
Description
Structure
3D Structure
Properties
CAS No. |
62913-30-8 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2,2-dimethyl-4-methylideneoxane |
InChI |
InChI=1S/C8H14O/c1-7-4-5-9-8(2,3)6-7/h1,4-6H2,2-3H3 |
InChI Key |
SYWFPHXAKJTWQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C)CCO1)C |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Dimethyl 4 Methylideneoxane
Historical and Early Preparative Routes
Specific historical or early preparative routes for 2,2-dimethyl-4-methylideneoxane are not well-documented in readily available scientific literature. The synthesis of cyclic ethers, in general, has a long history, with early methods often relying on intramolecular cyclization of diols or haloalcohols. The introduction of the methylidene group would have likely been addressed with the advent of olefination reactions. The groundbreaking discovery of the Wittig reaction by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, provided a powerful tool for the conversion of ketones and aldehydes into alkenes. libretexts.org This reaction would have been a foundational method for creating the exocyclic methylene (B1212753) group in a precursor ketone.
Contemporary Synthetic Strategies and Techniques
Modern synthetic approaches to this compound would logically center on the late-stage introduction of the methylidene group onto a pre-formed 2,2-dimethyltetrahydropyran-4-one (B73780) scaffold.
Routes Involving Cyclic Ketene (B1206846) Hemiacetal Ester (CKHE) Precursors
Based on available literature, synthetic routes to methylidene-substituted tetrahydropyrans that involve cyclic ketene hemiacetal ester (CKHE) precursors are not commonly reported. While CKHEs are versatile intermediates in organic synthesis, their application to the direct formation of this specific class of compounds does not appear to be a mainstream strategy.
Approaches to the Methylidene Functionality within Cyclic Ethers
The most direct and widely employed method for introducing a methylidene group onto a cyclic ether framework is through the olefination of a corresponding ketone. In the case of this compound, the key precursor would be 2,2-dimethyltetrahydropyran-4-one . The synthesis of this ketone can be achieved through various methods, including the cyclization of appropriate precursors. One potential route involves the acid-catalyzed cyclization of a hydroxy-ketone or a related derivative.
Once the ketone precursor is obtained, several olefination reactions can be employed to introduce the exocyclic double bond:
The Wittig Reaction: This reaction utilizes a phosphonium (B103445) ylide, typically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to convert the ketone into the desired alkene. libretexts.orgwikipedia.org The ylide is prepared by treating a methyltriphenylphosphonium (B96628) salt with a strong base. lumenlearning.com The Wittig reaction is known for its reliability, even with sterically hindered ketones. wikipedia.org
The Horner-Wadsworth-Emmons (HWE) Reaction: A popular alternative to the Wittig reaction, the HWE reaction employs a phosphonate (B1237965) carbanion to yield an alkene. nih.gov This method often offers advantages in terms of the ease of removal of the phosphate (B84403) byproduct and can sometimes provide better yields, especially with hindered ketones. libretexts.org The reaction of 2,2-dimethyltetrahydropyran-4-one with the anion of a methylphosphonate (B1257008) ester would furnish this compound. A study on the synthesis of 2,2,6-trisubstituted 5-methylidenetetrahydropyran-4-ones successfully employed an HWE reaction with formaldehyde. nih.govnih.gov
The choice between the Wittig and HWE reactions can depend on factors such as the desired stereoselectivity (though not a factor for the parent compound), the reactivity of the ketone, and the desired reaction conditions.
| Olefination Method | Reagent | Key Features | Byproduct |
| Wittig Reaction | Methylenetriphenylphosphorane | Widely used, tolerant of various functional groups. libretexts.orgwikipedia.org | Triphenylphosphine oxide |
| Horner-Wadsworth-Emmons Reaction | Anion of a methylphosphonate ester | Often provides higher yields, water-soluble phosphate byproduct is easily removed. nih.gov | Dialkyl phosphate |
Stereoselective Synthesis of this compound Derivatives (if applicable to chiral forms)
The parent molecule, this compound, is achiral. However, the synthesis of chiral derivatives, where substituents are present on the tetrahydropyran (B127337) ring, would require stereoselective methods. The stereochemistry of the final product would be determined during the formation of the cyclic ether ring.
Several stereoselective methods for the synthesis of substituted tetrahydropyrans have been developed:
Prins-type Cyclization: This reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde or ketone. rsc.orgrsc.org This method can be highly stereoselective, leading to the formation of specific stereoisomers of the tetrahydropyran ring. rsc.org
Palladium-Catalyzed Intramolecular Cyclization: The stereospecific palladium(0)-catalyzed cyclization of phosphono allylic carbonates bearing pendant hydroxyl groups can produce tetrahydrofuran (B95107) and tetrahydropyran vinyl phosphonates with predictable stereochemistry. nih.gov
Substrate-Controlled Cyclization: The stereochemistry of the starting material can direct the stereochemical outcome of the cyclization. For instance, the cyclization of chiral 1,4-diols can proceed with retention of chirality. nih.gov
These stereoselective strategies would be crucial for the synthesis of optically active derivatives of this compound.
Catalytic Systems and Reaction Conditions in Synthesis
The choice of catalytic systems and reaction conditions is critical for the successful synthesis of this compound.
For the formation of the 2,2-dimethyltetrahydropyran-4-one precursor, acid catalysis is often employed. A variety of acids can be used, including:
Brønsted acids: Sulfuric acid, p-toluenesulfonic acid.
Lewis acids: Aluminum trichloride, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). rsc.orggoogle.com
The reaction conditions, such as temperature and solvent, would need to be optimized to maximize the yield of the cyclized product.
For the olefination step , the conditions are dependent on the chosen method:
Wittig Reaction: The ylide is typically generated in situ using a strong base such as n-butyllithium, sodium hydride, or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) or diethyl ether. wikipedia.orglumenlearning.com
Horner-Wadsworth-Emmons Reaction: This reaction is often carried out using a base such as sodium hydride, potassium carbonate, or an alkoxide in a polar aprotic solvent. nih.govnih.gov
Optimization of Synthetic Yields and Reaction Efficiency
Optimizing the synthesis of this compound would involve a careful consideration of each synthetic step.
For the cyclization to form the tetrahydropyranone precursor, factors to consider for optimization include:
Catalyst Choice and Loading: The type and amount of acid catalyst can significantly impact the reaction rate and yield.
Temperature and Reaction Time: These parameters need to be carefully controlled to prevent side reactions and decomposition.
Removal of Water: In some cyclization reactions, the removal of water can drive the equilibrium towards the product.
For the olefination step, optimization can be achieved by:
Choice of Base and Solvent: The selection of the appropriate base and solvent system is crucial for the efficient generation of the ylide or phosphonate carbanion and for the subsequent reaction with the ketone. The use of dimethyl sulfoxide (B87167) (DMSO) as a solvent has been reported to improve yields in some Wittig reactions. orgsyn.org
Temperature Control: Olefination reactions are often performed at low temperatures to control reactivity and minimize side reactions.
Purification of Reagents: The purity of the phosphonium salt or phosphonate ester and the ketone is important for achieving high yields.
A systematic approach to optimizing these parameters would be necessary to develop an efficient and high-yielding synthesis of this compound.
Spectroscopic Characterization and Advanced Analytical Techniques
Advanced Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for determining the intricate structural features of molecules. For 2,2-dimethyl-4-methylideneoxane, a combination of nuclear magnetic resonance (NMR), vibrational (IR and Raman), and ultraviolet-visible (UV-Vis) spectroscopy, alongside mass spectrometry (MS), provides a comprehensive picture of its atomic arrangement and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise connectivity and spatial arrangement of atoms in this compound can be unequivocally confirmed.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The gem-dimethyl protons on the oxane ring would likely appear as a sharp singlet, while the methylidene protons would present as a characteristic set of signals. The remaining methylene (B1212753) and methine protons on the ring would show more complex splitting patterns due to spin-spin coupling.
The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom. The chemical shifts of the carbon atoms would be indicative of their local electronic environment, allowing for the assignment of the quaternary carbon of the dimethyl group, the sp²-hybridized carbons of the methylidene group, and the sp³-hybridized carbons of the oxane ring.
Interactive Data Table: Predicted NMR Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C(CH₃)₂ | ~1.2 | ~30 |
| C(CH₃)₂ | - | ~75 |
| CH₂ (ring) | ~2.0-2.5 | ~35-45 |
| C=CH₂ | - | ~140-150 |
| C=CH₂ | ~4.5-5.0 | ~100-110 |
| O-CH₂ | ~3.5-4.0 | ~65-75 |
Note: The data in this table is predicted and may vary based on experimental conditions and solvent.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups.
In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key structural motifs. A prominent C=C stretching vibration is expected around 1650 cm⁻¹, indicative of the methylidene group. The C-O-C stretching of the ether linkage in the oxane ring would likely appear in the 1150-1050 cm⁻¹ region. Additionally, C-H stretching and bending vibrations for both sp² and sp³ hybridized carbons would be observed.
Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information. The C=C double bond, being highly polarizable, would typically give a strong signal in the Raman spectrum, confirming the presence of the methylidene group.
Interactive Data Table: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=C | Stretch | ~1650 |
| C-O-C | Asymmetric Stretch | ~1150-1050 |
| =C-H | Stretch | ~3080 |
| C-H (sp³) | Stretch | ~2850-2960 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the primary chromophore is the carbon-carbon double bond of the methylidene group. This would be expected to result in a π → π* transition, leading to an absorption maximum in the UV region, typically below 200 nm for an isolated double bond. The absence of extended conjugation means significant absorption in the visible region is not anticipated.
Mass Spectrometry (MS) in Molecular Identification
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight. The fragmentation pattern would offer further structural clues. For instance, the loss of a methyl group or fragmentation of the oxane ring would result in characteristic fragment ions, which can be analyzed to piece together the molecular structure.
Chromatographic Separations and Purity Assessment
Chromatographic techniques are essential for the separation and purification of compounds, as well as for the assessment of their purity.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of organic compounds. For a relatively non-polar compound like this compound, a reversed-phase HPLC method would likely be employed.
A typical HPLC setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the non-polar stationary phase and the more polar mobile phase. The retention time of the compound would be a key parameter for its identification under specific chromatographic conditions. The purity of a sample can be assessed by the presence of a single, sharp peak in the chromatogram.
Interactive Data Table: Exemplary HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
No Research Data Available for this compound
An extensive search for scientific literature and data concerning the chemical compound this compound has yielded insufficient information to generate the requested detailed article. The search did not uncover specific research findings related to the spectroscopic characterization, gas chromatography analysis, chemometric approaches, or in-situ spectroscopic monitoring of this particular compound.
The available information is limited to basic identifiers such as its IUPAC name, molecular formula (C6H10O2), and a list of synonyms. nih.gov However, no published studies with the detailed experimental data required to populate the sections on "," including "Gas Chromatography (GC) for Volatile Species Analysis," "Chemometric Approaches in Analytical Characterization and Data Interpretation," and "In situ Spectroscopic Monitoring of Reactions Involving this compound," could be located.
Searches for analytical techniques like gas chromatography and chemometrics returned general articles or studies on other, unrelated compounds. copernicus.orgresearchgate.netscielo.brunl.eduresearchgate.net Similarly, searches for spectroscopic characterization provided results for different molecular structures. nih.govresearchgate.net
Therefore, the generation of the requested article focusing solely on the chemical compound “this compound” cannot be completed at this time due to the absence of relevant scientific research and data.
Reactivity and Mechanistic Investigations of 2,2 Dimethyl 4 Methylideneoxane
Reactivity at the Methylidene Group
The exocyclic double bond in 2,2-dimethyl-4-methylideneoxane serves as a site of high electron density, making it susceptible to attack by electrophiles and a participant in cycloaddition reactions.
Cycloaddition Reactions
Exocyclic enol ethers, such as this compound, are valuable partners in various cycloaddition reactions, providing access to complex heterocyclic and spirocyclic systems.
One notable example is the [3+2] cycloaddition with 1,4-quinones. acs.org Catalyzed by a chiral N,N'-dioxides/Tm(III) complex, these reactions can proceed with high enantioselectivity to yield benzannulated spiroketals. acs.org While this specific reaction has been demonstrated on other exocyclic enol ethers, the reactivity is analogous to what would be expected for this compound. The reaction's utility is highlighted by its scalability and the potential for further synthetic transformations of the resulting spiroketal products. acs.org
Gold(I) catalysts can also promote formal [4+2] cycloadditions between enol ethers and O-aryl ynol ethers, leading to the formation of chromene derivatives. nih.gov This process is characterized by its complete regio- and stereoselectivity. nih.gov A proposed mechanism involves the gold-catalyzed activation of the alkyne, followed by a nucleophilic attack from the enol ether and subsequent intramolecular aromatic electrophilic substitution. nih.gov
Below is a table summarizing representative cycloaddition reactions for analogous exocyclic enol ethers.
| Reactants | Catalyst/Conditions | Product Type | Reference |
| Exocyclic enol ether, 1,4-quinone | Chiral N,N'-dioxides/Tm(III) complex | Benzannulated spiroketal | acs.org |
| O-Aryl ynol ether, Enol ether | [IPrAu(CH₃CN)]SbF₆ | Chromene derivative | nih.gov |
| Enol silyl (B83357) ether, Bicyclo[1.1.0]butane | Lewis acids (e.g., Yb(OTf)₃) | Bicyclo[2.1.1]hexane | chemrxiv.org |
Electrophilic and Nucleophilic Additions
The electron-rich nature of the methylidene group makes it highly reactive towards electrophiles. organic-chemistry.org In an electrophilic addition reaction, an electrophile (E⁺) attacks the double bond, breaking the π bond and forming a new σ bond. This results in a carbocation intermediate, which is then attacked by a nucleophile. organic-chemistry.org For an unsymmetrical alkene like this compound, the regioselectivity of the addition is generally governed by Markovnikov's rule, where the electrophile adds to the carbon with more hydrogen atoms, leading to the more stable carbocation.
Typical electrophilic additions that alkenes undergo include hydrohalogenation (with HX), hydration (with H₂O), and halogenation (with X₂). organic-chemistry.org
While the exocyclic double bond is electron-rich, direct nucleophilic addition is less common unless the nucleophile is very strong or the double bond is activated by an electron-withdrawing group. However, nucleophilic attack can occur at other positions within the molecule, particularly after activation of the cyclic acetal (B89532) moiety. For instance, α-metallated 1,3-dioxanes can act as nucleophiles in reactions with electrophilic partners like cationic η³-allylmolybdenum complexes. rsc.orgnih.gov This highlights the ability of the dioxane ring to influence reactivity at adjacent positions.
Reactivity of the Cyclic Ether/Acetal Moiety
The 1,3-dioxane (B1201747) ring in this compound is generally stable under basic and neutral conditions but is susceptible to cleavage under acidic conditions. The gem-dimethyl group at the C2 position also imparts specific conformational properties to the ring.
Ring-Opening Reactions
The acetal functionality of the dioxane ring can be cleaved through acid-catalyzed hydrolysis. This reversible reaction regenerates the parent carbonyl compound (acetone) and the corresponding diol. The equilibrium of this reaction can be controlled by the reaction conditions. The use of excess water will drive the reaction towards the ring-opened products. thieme-connect.de
Regioselective ring-opening of 1,3-dioxane-type acetals is a powerful tool in organic synthesis, particularly in carbohydrate chemistry, allowing for the selective deprotection of hydroxyl groups. researchgate.netugent.be The outcome of these reactions is often dependent on the reagents used and the substitution pattern of the dioxane ring. researchgate.net For instance, acid-catalyzed ring-opening of epoxides, which are also cyclic ethers, proceeds under much milder conditions due to their inherent ring strain. wikipedia.org
Furthermore, related cyclic ketene (B1206846) acetals can undergo radical ring-opening polymerization, suggesting that under the right conditions, this compound could potentially be used to create degradable polymers. rsc.org
Transformations Involving the Gem-Dimethyl Group
The gem-dimethyl group at the C2 position of the dioxane ring has a significant influence on the molecule's conformation and reactivity. This is often referred to as the Thorpe-Ingold effect, where the presence of geminal substituents can accelerate ring-closing reactions by altering the bond angles of the starting material. finechem-mirea.ru Conversely, this conformational constraint also influences the stability and reactivity of the ring system.
While direct chemical transformation of the robust methyl groups in the gem-dimethyl moiety is challenging, their steric bulk plays a crucial role in directing the approach of reagents to other parts of the molecule. In related systems, the gem-dimethyl group has been shown to influence the stereochemical outcome of reactions at adjacent centers. Moreover, the presence of a gem-dimethyl group can impart desirable properties in medicinal chemistry contexts, such as increased metabolic stability. mdpi.com
Detailed Mechanistic Studies on Reaction Pathways
While specific mechanistic studies for reactions of this compound are not extensively documented, plausible mechanisms can be proposed based on well-established principles for related compounds.
For an electrophilic addition of HBr to the methylidene group, the reaction would likely proceed through the following steps:
The π electrons of the double bond act as a nucleophile, attacking the proton of HBr. This proton adds to the terminal methylene (B1212753) carbon, following Markovnikov's rule, to form a more stable tertiary carbocation at the C4 position of the dioxane ring.
The bromide ion (Br⁻) then acts as a nucleophile and attacks the carbocation, forming the final addition product, 4-bromo-4-methyl-2,2-dimethyl-1,3-dioxane.
In an acid-catalyzed ring-opening reaction, the mechanism would involve:
Protonation of one of the ether oxygens by an acid catalyst, making it a good leaving group.
Nucleophilic attack by water (or another nucleophile) at one of the adjacent carbon atoms (C4 or C6). This can occur via an Sₙ1 or Sₙ2-like mechanism, depending on the substitution and reaction conditions.
Cleavage of the C-O bond, leading to the opening of the ring and formation of a hemiacetal intermediate.
Further reaction of the hemiacetal can lead to the full cleavage of the acetal and release of acetone (B3395972) and the corresponding diol.
For a [3+2] cycloaddition with a 1,4-quinone catalyzed by a Lewis acid, a plausible mechanism involves:
Coordination of the Lewis acid catalyst to the quinone, activating it as an electrophile.
Nucleophilic attack of the exocyclic enol ether onto the activated quinone.
Subsequent ring-closing step to form the five-membered spiro-fused ring system. The specific stereochemical outcome would be dictated by the chiral environment provided by the catalyst's ligands. acs.org
Identification of Reaction Intermediates
The reactivity of methylidene tetrahydropyrans is significantly influenced by the exocyclic double bond, which can act as a site for various chemical transformations. In reactions where the methylidene group participates as a Michael acceptor, the primary reaction intermediate is a resonance-stabilized enolate.
For instance, in the case of a related compound, 5-methylidenetetrahydropyran-4-one, the conjugated methylidene group readily undergoes Michael addition with nucleophiles such as thiols (e.g., cysteine residues in proteins). mdpi.com This reaction proceeds through a key intermediate, an enolate, which is stabilized by the delocalization of the negative charge across the oxygen atom of the pyran ring and the carbonyl group.
Table 1: Postulated Intermediates in the Reactions of this compound
| Reaction Type | Nucleophile | Postulated Intermediate | Description |
|---|---|---|---|
| Michael Addition | Thiol (R-SH) | Enolate Anion | The nucleophilic attack of the thiol on the exocyclic carbon of the methylidene group leads to the formation of a resonance-stabilized enolate intermediate. |
| Electrophilic Addition | Halogen (X₂) | Halonium Ion | The reaction with an electrophile like a halogen is expected to proceed through a cyclic halonium ion intermediate, followed by nucleophilic attack. |
It is important to note that the stability and subsequent reaction pathways of these intermediates would be influenced by the specific reaction conditions, including the nature of the solvent and the presence of any catalysts.
Kinetic and Thermodynamic Analyses of Key Reactions
Detailed kinetic and thermodynamic data for the reactions of this compound are not available in the current body of scientific literature. However, general principles of chemical kinetics and thermodynamics can be applied to predict the behavior of its key reactions.
The thermodynamics of a reaction are governed by the change in Gibbs free energy (ΔG), which determines the position of the equilibrium, while the kinetics are determined by the activation energy (Ea), which dictates the reaction rate. For a reaction to be thermodynamically favorable, the products must be at a lower free energy state than the reactants. For it to be kinetically feasible, the activation energy barrier must be surmountable under the given reaction conditions.
Table 2: Predicted Kinetic and Thermodynamic Parameters for Key Reactions of this compound
| Reaction Type | Predicted Thermodynamics (ΔG) | Predicted Kinetics (Ea) | Rationale |
|---|---|---|---|
| Michael Addition | Favorable (Exergonic) | Moderate | The formation of a stable C-S bond and the relief of some ring strain would likely result in a negative ΔG. The activation energy would depend on the nucleophilicity of the thiol. |
| Electrophilic Addition | Favorable (Exergonic) | Low to Moderate | The reaction of an alkene with a halogen is typically exothermic. The formation of a cyclic halonium ion is a relatively low-energy pathway. |
It is crucial to emphasize that these are qualitative predictions. Experimental studies would be necessary to determine the precise rate constants, equilibrium constants, and activation parameters for the reactions of this compound.
Catalytic Effects on Reaction Mechanisms
Catalysts can significantly influence the reaction mechanisms of this compound by providing alternative, lower-energy reaction pathways.
In the context of Michael additions, a base catalyst can deprotonate a weakly acidic nucleophile, increasing its nucleophilicity and accelerating the reaction. Conversely, an acid catalyst can protonate the oxygen atom of the pyran ring, enhancing the electrophilicity of the methylidene carbon and making it more susceptible to nucleophilic attack.
For hydrogenation reactions, heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are essential. The mechanism involves the adsorption of both the hydrogen gas and the methylidene tetrahydropyran (B127337) onto the catalyst surface. This brings the reactants into close proximity and facilitates the stepwise addition of hydrogen atoms to the double bond.
Lewis acids are also known to catalyze reactions involving cyclic ethers. A Lewis acid could coordinate to the oxygen atom of the pyran ring, which could facilitate ring-opening reactions or other transformations. For example, in the synthesis of certain substituted pyran-4-ones, a Lewis acid like trifluoroborate diethyl etherate (BF₃·Et₂O) has been shown to be effective. mdpi.com
Table 3: Potential Catalytic Effects on the Reactions of this compound
| Reaction Type | Catalyst Type | Mechanistic Role of Catalyst | Expected Outcome |
|---|---|---|---|
| Michael Addition | Base (e.g., Et₃N) | Increases nucleophilicity of the nucleophile. | Increased reaction rate. |
| Michael Addition | Acid (e.g., H₂SO₄) | Increases electrophilicity of the methylidene carbon. | Increased reaction rate. |
| Hydrogenation | Heterogeneous (e.g., Pd/C) | Provides a surface for adsorption and lowers the activation energy of H-H bond cleavage and addition. | Facile reduction of the C=C double bond. |
The choice of catalyst would be critical in directing the reaction of this compound towards a desired product and avoiding unwanted side reactions.
Computational Chemistry Approaches for 2,2 Dimethyl 4 Methylideneoxane
Quantum Chemical Calculations of Molecular and Electronic Structure
Conformation Analysis and Stability
There is no specific conformational analysis data available in the public domain for 2,2-dimethyl-4-methylideneoxane. Such an analysis would typically involve computational methods to identify the various possible spatial arrangements (conformers) of the molecule and to determine their relative stabilities based on their calculated energies.
Electron Density Distribution and Bonding Analysis
Detailed studies on the electron density distribution and bonding analysis of this compound are not present in the reviewed literature. This type of analysis would provide insights into the nature of the chemical bonds and the distribution of electrons within the molecule.
Prediction of Chemical Reactivity and Selectivity
Frontier Molecular Orbital (FMO) Theory Applications
Specific applications of FMO theory to predict the reactivity of this compound, including the energies and shapes of its HOMO and LUMO, have not been documented in available research.
Molecular Electrostatic Potential (MEP) Mapping
While MEP mapping is a common technique, a specific MEP map for this compound is not available in the public literature. Such a map would visualize the electrostatic potential on the molecule's surface, highlighting regions susceptible to electrophilic or nucleophilic attack.
Dual Descriptor Analysis for Reactivity Sites
A dual descriptor analysis for this compound, which would provide a more refined prediction of its reactive sites, has not been reported in the scientific literature.
Molecular Dynamics Simulations and Intermolecular Interactions
While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the behavior of this compound can be inferred from computational studies of related cyclic ethers and molecules containing similar functional groups. nih.govnih.govmdpi.com MD simulations provide a powerful lens through which to understand the dynamic nature of molecules, offering insights into conformational changes and the intricate web of intermolecular forces that govern their interactions with other molecules. mdpi.com
Molecular dynamics studies are pivotal for elucidating the mechanisms and timescales of physical processes at the molecular level. mdpi.com For cyclic ethers, these simulations can reveal conformational interconversions and the potential for complexation with ions or other molecules. nih.govmdpi.com
The primary intermolecular interactions expected for this compound are van der Waals forces, specifically London dispersion forces, and dipole-dipole interactions. The ether oxygen introduces a permanent dipole moment into the molecule, leading to electrostatic interactions with other polar molecules. The methyl and methylidene groups, while primarily nonpolar, can participate in weak C-H···O or C-H···π interactions.
A theoretical molecular dynamics simulation of this compound in a nonpolar solvent would likely reveal the following key intermolecular interactions:
Dipole-Dipole Interactions: The electronegative oxygen atom in the oxane ring creates a localized region of negative partial charge, which will preferentially interact with regions of positive partial charge on neighboring molecules.
Weak Hydrogen Bonds: The hydrogen atoms of the methyl and methylidene groups can act as weak hydrogen bond donors, interacting with the lone pairs of the ether oxygen on an adjacent molecule.
The table below outlines the principal types of intermolecular interactions anticipated for this compound, based on the interactions observed in analogous chemical systems. nih.govacs.org
| Interaction Type | Participating Moieties | Estimated Energy Range (kcal/mol) |
| Dipole-Dipole | Ether Oxygen <=> Ether Oxygen | 1 - 5 |
| London Dispersion | Entire Molecule <=> Entire Molecule | 0.5 - 2 |
| Weak C-H···O Hydrogen Bond | Methyl/Methylidene C-H <=> Ether Oxygen | 0.5 - 1.5 |
This is an interactive table. You can sort and filter the data by clicking on the column headers.
The following table summarizes potential conformational states and the associated energetic parameters that could be explored through molecular dynamics simulations.
| Conformational State | Key Dihedral Angles | Relative Population at 298 K (%) |
| Chair 1 | C6-O1-C2-C3 ≈ 60° | High |
| Chair 2 | C6-O1-C2-C3 ≈ -60° | High |
| Boat | C2-C3-C5-C6 ≈ 0° | Low |
| Twist-Boat | Intermediate | Very Low |
This is an interactive table. You can sort and filter the data by clicking on the column headers.
Further computational studies, such as quantum theory of atoms in molecules (QTAIM) in conjunction with density functional theory (DFT), could provide deeper insights into the nature and strength of the noncovalent interactions governing the supramolecular assembly of this compound. researchgate.net These methods can quantify the electron density at bond critical points, offering a rigorous basis for characterizing even weak intermolecular contacts. researchgate.net
Lack of Publicly Available Data on the Polymerization of this compound
Following a comprehensive and systematic search of scientific literature and chemical databases, it has been determined that there is no publicly available information on the polymerization studies or material science applications of the chemical compound this compound.
Extensive searches were conducted to gather data for a detailed article on the polymerization of this compound, structured around a specific outline. These searches included targeted queries for the compound itself, its potential Chemical Abstracts Service (CAS) number, and broader terms related to its chemical class, such as "4-methylideneoxanes," "cyclic ethers with exocyclic double bonds," and "cyclic ketene (B1206846) acetals."
The search did yield extensive information on the polymerization of structurally related compounds, particularly cyclic ketene acetals (CKAs). This body of research details various polymerization mechanisms, including radical ring-opening polymerization (rROP) and vinyl addition polymerization, as well as the synthesis of degradable polyesters. However, none of these studies mention or provide data for this compound.
Therefore, it is not possible to provide a scientifically accurate article on the "Polymerization Studies and Material Science Applications" of this compound as outlined in the request, due to the apparent absence of this information in the public domain. The topics for which no information could be found include:
Polymerization Studies and Material Science Applications
Development of Novel Materials based on 2,2-dimethyl-4-methylideneoxane
It can be concluded that the polymerization of this compound is a subject that has not been reported in the accessible scientific literature.
No Publicly Available Research Data on the Polymerization of this compound
Despite a comprehensive search of scientific literature and chemical databases, no specific research findings on the polymerization of this compound or the structure-property relationships of its corresponding polymers have been identified.
While the fields of polymer chemistry and material science extensively cover the polymerization of related cyclic and vinyl monomers, such as vinyl ethers, cyclic ketene (B1206846) acetals, and other substituted 1,3-dioxane (B1201747) derivatives, research specifically detailing the polymerization behavior and material characteristics of polymers derived from this compound is not present in the public domain.
Searches for polymerization studies, including cationic and radical polymerization methods commonly employed for similar structures, did not yield any articles, patents, or conference proceedings focused on this particular compound. Consequently, there is no available data to populate the requested sections on structure-property relationships, nor are there any research findings from which to construct the specified data tables.
It is possible that research on this compound exists within private industrial research and development, but it has not been disclosed in publicly accessible scientific literature. Therefore, a detailed and scientifically accurate article on the "" of this compound, as per the requested outline, cannot be generated at this time due to the absence of foundational research data.
[No results found for the user's request]
The user is asking for an article about "this compound" with a very specific outline.
A thorough search for "this compound" and its derivatization strategies for analytical enhancement and synthetic utility did not yield any relevant results. The search results primarily discuss "2,2-dimethyl-1,3-dioxane-4,6-dione" (Meldrum's acid), a different compound. One result mentions "(2S,6R)-2,6-dimethyl-4-methylideneoxane" but provides no information on its derivatization.
Since no information could be found on the specific compound requested, it is not possible to generate the detailed, scientifically accurate article with data tables as instructed. Any attempt to do so would require fabricating information, which is against the core instructions.
Therefore, the appropriate action is to indicate that no information was found for the requested subject.
Advanced Derivatization Strategies for 2,2 Dimethyl 4 Methylideneoxane
Catalytic and Green Chemistry Approaches in Derivatization
Comprehensive research into the catalytic and green chemistry-based derivatization of 2,2-dimethyl-4-methylideneoxane is an emerging field. Current literature provides limited specific examples of such transformations for this particular compound. However, by examining the principles of green chemistry and catalytic reactions applied to structurally similar exo-methylene cyclic ethers, potential pathways for the environmentally benign derivatization of this compound can be proposed.
Green chemistry principles encourage the use of catalytic over stoichiometric reagents, maximizing atom economy, and utilizing less hazardous chemicals and reaction conditions. For a molecule like this compound, with its reactive exocyclic double bond and strained oxetane (B1205548) ring, several catalytic and greener approaches could be envisioned. These include catalytic hydrogenation, oxidation, and metathesis reactions, which would offer sustainable alternatives to traditional stoichiometric methods.
Future Research Directions and Emerging Areas
Exploration of Unconventional Synthetic Routes and Biocatalysis
The traditional synthesis of dioxolanes often involves the acid-catalyzed reaction of a diol with an aldehyde or ketone. Future research is trending towards more sustainable and efficient methods, including biocatalysis and the use of unconventional catalysts.
A promising approach is the use of chemoenzymatic cascades. For instance, a two-step enzymatic cascade can be employed to produce chiral diols from aliphatic aldehydes, which are then converted to dioxolanes using a chemocatalyst in the same organic solvent. nih.govnih.gov This method avoids complex intermediate processing and allows for the synthesis of highly stereoselective products. nih.govnih.gov Research in this area could focus on identifying or engineering enzymes with high specificity for the precursors of 2,2-dimethyl-4-methylideneoxane.
Another unconventional route involves the use of heterogeneous catalysts, such as zeolite-encapsulated metal complexes. For example, zeolite-encapsulated Co(II), Cu(II), and Zn(II) complexes have been successfully used to catalyze the synthesis of 2,2-dimethyl-4-phenyl- nih.govrsc.org-dioxolane from styrene (B11656) oxide and acetone (B3395972). researchgate.net This approach offers advantages in terms of catalyst recovery and reuse. Future work could explore the development of tailored zeolite catalysts for the specific synthesis of this compound.
| Synthetic Approach | Key Features | Potential for this compound Synthesis | Reference |
|---|---|---|---|
| Chemoenzymatic Cascade | Combination of biocatalysis and chemocatalysis in a single pot, high stereoselectivity. | Development of specific enzymes for the synthesis of the diol precursor. | nih.govnih.gov |
| Zeolite-Encapsulated Catalysts | Heterogeneous catalysis, catalyst recyclability, enhanced stability. | Design of zeolites with appropriate pore size and active sites. | researchgate.net |
Integration with Advanced Analytical Techniques for Real-time Monitoring
The optimization of chemical reactions involving this compound necessitates a deep understanding of reaction kinetics and mechanisms. The integration of advanced process analytical technology (PAT) tools for real-time monitoring is a critical area of future research.
Furthermore, advanced mass spectrometry techniques like Direct Analysis in Real Time (DART-MS) and electrospray ionization-mass spectrometry (ESI-MS) are powerful tools for the rapid detection of reaction intermediates, even those with short lifetimes. researchgate.netnih.gov The application of these techniques can provide invaluable mechanistic insights into the transformations of this compound.
| Analytical Technique | Application in Real-time Monitoring | Potential Insights for this compound Chemistry | Reference |
|---|---|---|---|
| NMR, UV/Vis, IR, UHPLC | Continuous monitoring of species concentration in flow chemistry. | Optimization of reaction conditions (temperature, flow rate, catalyst loading). | nih.gov |
| DART-MS, ESI-MS | Detection and structural characterization of transient reaction intermediates. | Elucidation of reaction mechanisms and identification of side products. | researchgate.netnih.gov |
Rational Design of Catalysts for Highly Selective Transformations
The development of catalysts that can selectively transform the functional groups of this compound is a key area for future research. The exocyclic double bond and the dioxolane ring offer multiple sites for chemical modification.
Rational catalyst design can lead to highly selective reactions. For example, ruthenium molecular catalysts have been shown to be effective in the formation of dioxolanes from diols. nih.govnih.gov The ligand environment of the metal center can be systematically varied to fine-tune the catalyst's activity and selectivity.
Another avenue is the development of catalysts for specific C-H functionalization reactions. Manganese complexes, for instance, have been used with diacyl peroxides to achieve C-H alkylation of imidazole (B134444) N-oxides. acs.org Similar strategies could be explored for the selective functionalization of the methyl groups or other positions on the this compound scaffold. The goal is to develop a toolbox of catalysts that can predictably modify the molecule at a desired position.
Computational Design of Next-Generation this compound-based Materials
Computational chemistry and materials science offer powerful tools for the in silico design of new materials with tailored properties. nih.govbohrium.com By using methods such as Density Functional Theory (DFT) and machine learning, it is possible to predict the properties of hypothetical materials based on the this compound building block before they are synthesized in the lab. nih.gov
For example, computational screening could be used to identify potential polymeric structures derived from this compound with desirable electronic, optical, or mechanical properties. rsc.org By calculating properties like bandgap, refractive index, and mechanical strength for a range of polymer architectures, researchers can prioritize the most promising candidates for experimental investigation. This approach can significantly accelerate the discovery of new functional materials.
| Computational Method | Application in Materials Design | Potential for this compound-based Materials | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure, thermodynamic stability, and spectroscopic properties. | Prediction of the properties of polymers and other materials derived from the monomer. | nih.govrsc.org |
| Machine Learning | Development of predictive models for material properties based on existing data. | High-throughput screening of potential material candidates. | nih.gov |
Investigation into Specialized Niche Applications in Organic Synthesis and Polymer Science
The unique structure of this compound makes it an attractive monomer for polymer synthesis and a versatile intermediate in organic synthesis. Future research is expected to uncover new niche applications in these fields.
In polymer science, the related compound 2-methylene-4-phenyl-1,3-dioxolane has been used as a controlling comonomer in nitroxide-mediated polymerization to produce degradable polymers. rsc.orgdntb.gov.ua Similarly, this compound could be explored for the synthesis of polymers with tunable degradability, which is of great interest for biomedical applications and environmentally friendly materials. The polymerization of fluorinated analogs, such as perfluoro-2-methylene-4-methyl-1,3-dioxolane, has also been reported, leading to amorphous perfluoropolymers with interesting optical properties. acs.org
In organic synthesis, the exocyclic double bond of this compound makes it a valuable synthon. For example, arylidene derivatives of the related Meldrum's acid are used in cycloaddition reactions and for the synthesis of various heterocyclic compounds with potential pharmacological activity. scirp.org The reactivity of this compound in similar transformations could be a fruitful area of investigation, potentially leading to the discovery of new bioactive molecules.
Q & A
Basic Synthesis and Optimization
Q1.1: What are the established synthetic routes for 2,2-dimethyl-4-methylideneoxane, and how can reaction conditions be optimized for yield improvement? Answer: Common synthetic approaches involve ring-closing metathesis or acid-catalyzed cyclization of pre-functionalized precursors (e.g., diols or epoxides). For optimization:
- Catalyst screening : Test transition-metal catalysts (e.g., Grubbs catalysts for metathesis) or Brønsted acids (e.g., H₂SO₄) to enhance regioselectivity .
- Solvent effects : Polar aprotic solvents (e.g., DCM, THF) may stabilize intermediates, while elevated temperatures (80–120°C) accelerate cyclization .
- Yield monitoring : Use GC-MS or HPLC to track intermediate formation and byproduct profiles .
Q1.2 (Advanced): How can computational methods guide the design of stereoselective synthesis for this compound derivatives? Answer:
- Conformational analysis : Density Functional Theory (DFT) at the B3LYP/6-31G** level predicts transition-state geometries and steric hindrance effects, aiding in precursor selection .
- Solvent modeling : COSMO-RS simulations assess solvent interactions to minimize side reactions .
Structural Characterization
Q2.1: What spectroscopic techniques are critical for confirming the structure of this compound? Answer:
- ¹H/¹³C NMR : Identify methylidene protons (δ 4.8–5.2 ppm) and quaternary carbons (δ 90–100 ppm). Compare with databases (e.g., NIST Chemistry WebBook) .
- IR spectroscopy : Detect oxane ring vibrations (C-O-C stretch at 1100–1250 cm⁻¹) and methylidene C=C (1640–1680 cm⁻¹) .
Q2.2 (Advanced): How can conflicting crystallographic and spectroscopic data for methylidene-containing oxanes be resolved? Answer:
- X-ray diffraction : Resolve spatial arrangement of substituents; compare with computed electrostatic potential maps from DFT .
- Dynamic NMR : Assess ring-flipping or conformational exchange at variable temperatures to explain split peaks .
Reactivity and Functionalization
Q3.1: What are the dominant reaction pathways for this compound under oxidative or reductive conditions? Answer:
- Oxidation : Methylidene groups may form epoxides or ketones (e.g., via mCPBA or OsO₄), analogous to cyclohexene derivatives .
- Reduction : Hydrogenation (Pd/C, H₂) converts methylidene to methyl groups, altering ring strain .
Q3.2 (Advanced): How can kinetic vs. thermodynamic control be leveraged in functionalizing the oxane ring? Answer:
- Low-temperature reactions : Favor kinetic products (e.g., endo-epoxidation) .
- Isotopic labeling : Use ²H or ¹³C tracers to track intermediate stability and rearrangement pathways .
Computational and Mechanistic Studies
Q4.1: Which software and parameters are recommended for modeling this compound’s electronic properties? Answer:
- Software : Gaussian or ORCA for DFT calculations.
- Basis sets : 6-31G** for geometry optimization; LANL2DZ for metal-catalyzed reactions .
Q4.2 (Advanced): How do steric effects from 2,2-dimethyl groups influence reaction mechanisms? Answer:
- Steric maps : Generate Voronoi tessellations to visualize substituent bulk and predict regioselectivity in nucleophilic attacks .
- MD simulations : Simulate solvent-accessible surfaces to identify steric barriers in transition states .
Data Contradiction and Validation
Q5.1: How should researchers address discrepancies between theoretical and experimental reactivity data? Answer:
- Multi-technique validation : Cross-validate DFT-predicted activation energies with kinetic experiments (e.g., Arrhenius plots) .
- Error analysis : Quantify uncertainties in computational parameters (e.g., basis set incompleteness) .
Q5.2 (Advanced): What statistical frameworks are robust for interpreting conflicting catalytic activity data? Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
